molecular formula C21H15ClFN3O3S B14197278 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea CAS No. 918493-25-1

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea

Katalognummer: B14197278
CAS-Nummer: 918493-25-1
Molekulargewicht: 443.9 g/mol
InChI-Schlüssel: OUPBQJVIPQYNMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea involves several steps. One common method includes the reaction of 3-(benzenesulfonyl)-5-chloroindole with 2-fluorophenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization .

Analyse Chemischer Reaktionen

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to various biological effects. The compound also affects cellular pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment .

Vergleich Mit ähnlichen Verbindungen

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea can be compared with other indole derivatives, such as:

The uniqueness of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

918493-25-1

Molekularformel

C21H15ClFN3O3S

Molekulargewicht

443.9 g/mol

IUPAC-Name

1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-(2-fluorophenyl)urea

InChI

InChI=1S/C21H15ClFN3O3S/c22-13-10-11-17-15(12-13)19(30(28,29)14-6-2-1-3-7-14)20(24-17)26-21(27)25-18-9-5-4-8-16(18)23/h1-12,24H,(H2,25,26,27)

InChI-Schlüssel

OUPBQJVIPQYNMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)NC4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.